3-Thiomorpholinone, 6-isopropyl-5-methyl-
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Overview
Description
3-Thiomorpholinone, 6-isopropyl-5-methyl- is a chemical compound with the molecular formula C8H15NOS and a molecular weight of 173.2758 g/mol This compound is characterized by its unique structure, which includes a thiomorpholinone ring substituted with isopropyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiomorpholinone, 6-isopropyl-5-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing sulfur, nitrogen, and carbon atoms. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the thiomorpholinone ring.
Industrial Production Methods
In an industrial setting, the production of 3-Thiomorpholinone, 6-isopropyl-5-methyl- may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-Thiomorpholinone, 6-isopropyl-5-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions of 3-Thiomorpholinone, 6-isopropyl-5-methyl- typically require specific reagents and conditions, such as:
Oxidizing agents: These include substances like hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing agents: These include substances like sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Catalysts: These include substances like palladium on carbon, platinum, and nickel.
Major Products Formed
The major products formed from the reactions of 3-Thiomorpholinone, 6-isopropyl-5-methyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers. Substitution reactions can lead to a variety of substituted thiomorpholinone derivatives.
Scientific Research Applications
3-Thiomorpholinone, 6-isopropyl-5-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Thiomorpholinone, 6-isopropyl-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Thiomorpholinone, 6-isopropyl-5-methyl- can be compared with other similar compounds, such as:
Thiomorpholine: This compound has a similar thiomorpholine ring structure but lacks the isopropyl and methyl substitutions.
Morpholine: This compound has a similar ring structure but contains an oxygen atom instead of sulfur.
Piperidine: This compound has a similar ring structure but lacks the sulfur and contains only carbon and nitrogen atoms.
The uniqueness of 3-Thiomorpholinone, 6-isopropyl-5-methyl- lies in its specific substitutions, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H15NOS |
---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
5-methyl-6-propan-2-ylthiomorpholin-3-one |
InChI |
InChI=1S/C8H15NOS/c1-5(2)8-6(3)9-7(10)4-11-8/h5-6,8H,4H2,1-3H3,(H,9,10) |
InChI Key |
RFGHTRFHCJEYCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SCC(=O)N1)C(C)C |
Origin of Product |
United States |
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